molecular formula C10H8ClNO B050440 1-Methyl-1H-indole-2-carbonyl chloride CAS No. 118618-61-4

1-Methyl-1H-indole-2-carbonyl chloride

Cat. No. B050440
CAS RN: 118618-61-4
M. Wt: 193.63 g/mol
InChI Key: USATVDUBRWEFMO-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-2-carbonyl chloride is a compound that falls under the category of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . Also, a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Pharmaceutical Intermediates

“1-Methylindole-2-boronic acid”, a similar compound to “1-Methyl-1H-indole-2-carbonyl chloride”, is used as a pharmaceutical intermediate . It is also used as a raw material in organic synthesis .

Suzuki-Miyaura Coupling

This compound can be used as a reactant for Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry .

Antibacterial Activity

Indole derivatives have shown antibacterial activity towards Gram-Negative bacteria like Klebsiella pneumonia . This makes them potential candidates for the development of new antibiotics .

Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests their potential use in the development of antiviral drugs .

Safety and Hazards

1-Methyl-1H-indole-2-carbonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1-methylindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USATVDUBRWEFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486652
Record name 1-Methyl-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-2-carbonyl chloride

CAS RN

118618-61-4
Record name 1-Methyl-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-1H-2-indolecarboxylic acid (0.485 g, 2.769 mmol) in dichloromethane (10 mL) at 0° C. was treated with oxalyl chloride (0.369 g, 2.91 mmol) and one drop of dimethyl formamide. The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 2 hours. The solvent was removed under reduced pressure and dried on the high vacuum for 1 hour. The residue was used directly in the subsequent reaction without further purification or analysis.
Quantity
0.485 g
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reactant
Reaction Step One
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10 mL
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solvent
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0.369 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 1-methylindole-2-carboxylic acid (9.87 g, 56.4 mmol) in dichloro-methane (150 mL) was reacted with oxalyl chloride (8.58 g, 67.63 mmol). DMF was added (0.2 mL), upon which a vigorous reaction transpired. The mixture was stirred at ambient temperature for four hours. The solvent was removed in vacuo to give 1-methyl-1H-2-indolecarbonyl chloride (10.69 g, 98%) as a light yellow solid.
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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